2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of benzimidazole with ethane-1-sulfonyl chloride under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, such as amino groups in proteins. This reaction can lead to the modification of protein function, making it useful in the study of enzyme inhibition and protein interactions. The compound can also interact with specific molecular targets, such as enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-1-yl)ethanesulfonyl fluoride: Similar in structure but contains a fluoride group instead of chloride.
1-(1H-1,3-benzodiazol-2-yl)propan-1-amine: Contains an amine group instead of a sulfonyl chloride group.
[2-(1-Naphthylmethyl)-1H-benzimidazol-1-yl]acetic acid: Contains an acetic acid group instead of a sulfonyl chloride group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C9H9ClN2O2S |
---|---|
Molecular Weight |
244.70 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClN2O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 |
InChI Key |
VYPKPBHVMMGTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCS(=O)(=O)Cl |
Origin of Product |
United States |
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